molecular formula C16H13FN2O2 B3160681 5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-21-8

5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B3160681
CAS No.: 866138-21-8
M. Wt: 284.28 g/mol
InChI Key: KHHPBSXNIDLOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS 866138-21-8) is a chemical compound with the molecular formula C16H13FN2O2 and a molecular weight of 284.29 g/mol . It belongs to the benzodiazepine class of heterocyclic compounds, which are widely investigated in medicinal chemistry for their diverse biological activities . While specific biological data for this exact analogue is limited in the public domain, related 1,5-benzodiazepine derivatives are recognized as a valuable pharmacophore in early-stage drug discovery . Recent scientific literature highlights that certain benzodiazepine derivatives are being studied for their potential as anticancer agents, with some compounds demonstrating mechanisms of action such as the inhibition of key enzymatic targets like HER2 and HDAC1, leading to cell cycle arrest and the induction of apoptosis in cancer cells . Furthermore, research into benzodiazepine-related compounds underscores the importance of rigorous mutagenicity and impurity profiling during development, employing modern in silico (Q)SAR tools for risk assessment . This product is provided as a tool for qualified researchers to explore these and other potential biochemical applications in a controlled laboratory setting. This product is strictly labeled "For Research Use Only" and is not intended for human, veterinary, or diagnostic use. All information provided is for informational purposes only. Researchers should conduct their own safety and efficacy evaluations prior to use.

Properties

IUPAC Name

5-(2-fluorobenzoyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c17-12-6-2-1-5-11(12)16(21)19-10-9-15(20)18-13-7-3-4-8-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHPBSXNIDLOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301168050
Record name 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866138-21-8
Record name 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866138-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301168050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is the condensation of 2-fluorobenzoyl chloride with an appropriate amine, followed by cyclization to form the benzodiazepine ring system. Reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry can be employed to enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzodiazepines or other derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorine atom can enhance the stability and reactivity of the resulting compounds.

Biology: In biological research, 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is used to study the effects of benzodiazepines on the central nervous system. It can serve as a ligand for various receptors, helping to elucidate their structure and function.

Medicine: Medically, this compound has potential applications in the development of new anxiolytic and sedative drugs. Its unique structure may offer advantages over existing benzodiazepines, such as reduced side effects or improved efficacy.

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) for various drugs. Its versatility makes it a valuable intermediate in drug development.

Mechanism of Action

The mechanism by which 5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one exerts its effects involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing the effect of GABA, it produces a calming effect on the nervous system. The fluorine atom on the benzene ring may influence the binding affinity and selectivity of the compound for these receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Fluorobenzoyl vs. Other Benzoyl Derivatives

The 2-fluorobenzoyl group distinguishes this compound from analogs with alternative benzoyl substitutions. Key comparisons include:

  • 5-Benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (Chander et al., 2017): Anti-HIV-1 RT Activity: This derivative exhibited an IC50 of 0.8 μM, attributed to hydrophobic interactions between the benzoyl group and the enzyme's active site . Synthesis: Both compounds are synthesized via condensation reactions, but the fluorinated variant requires careful handling of fluorinated reagents .
  • 5-(3-Methylbenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (Naveen et al., 2019) :

    • Structural Stability : Hirshfeld surface analysis and DFT calculations revealed that the 3-methylbenzoyl group enhances intermolecular C–H⋯O interactions, contributing to crystallinity (melting point: 171–173°C) . The 2-fluorobenzoyl group may similarly stabilize crystal packing via F⋯H interactions.

Ring Saturation and Core Modifications

  • 2,3-Dihydro-1H-1,5-benzodiazepin-2-ones (Woltering et al.): Pharmacological Profile: These dihydro analogs act as non-competitive mGluR2/3 antagonists with nanomolar affinity, suggesting that partial saturation of the benzodiazepine ring enhances CNS receptor selectivity .
  • Benzothiazepinones (Substituted 1,5-Benzothiazepin-4(5H)-ones): Heteroatom Impact: Replacing nitrogen with sulfur in the diazepine ring reduces polarity and metabolic stability, as seen in benzothiazepinones used as calcium channel blockers . This contrasts with the nitrogen-rich benzodiazepinones, which are more prone to hydrogen bonding in biological systems.

Functional Group Additions: Nitro, Methyl, and Acetyl Substituents

  • 5-Benzoyl-1-(2-nitrobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (2a): Electronic Effects: The nitro group introduces strong electron-withdrawing effects, lowering the electron density of the benzodiazepine core. This compound showed moderate antibacterial activity (MIC: 8–16 μg/mL) compared to non-nitrated analogs .
  • 4-Methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one: Biological Impact: In plant growth studies, this derivative increased narrow-leaved lupin root length by 3.11 cm, demonstrating that methyl groups at the 4-position enhance bioactivity in non-mammalian systems .

Pharmacokinetic and Physicochemical Properties

Property 5-(2-Fluorobenzoyl) Derivative 5-Benzoyl-4-methyl Derivative 5-(3-Methylbenzoyl) Derivative
Molecular Weight ~326.3 g/mol (estimated) 308.34 g/mol 322.37 g/mol
LogP (Predicted) ~2.8 (moderate lipophilicity) 2.5 3.1
Hydrogen Bond Acceptors 4 3 3
Bioactivity Not reported Anti-HIV-1 RT (IC50: 0.8 μM) Structural stability focus

Key Research Findings and Implications

  • Anti-Viral Potential: Fluorinated benzodiazepinones remain underexplored for antiviral activity, but the success of 5-benzoyl-4-methyl derivatives against HIV-1 RT suggests a promising avenue for structure-activity relationship (SAR) studies .
  • CNS Applications : The tetrahydro ring system may offer advantages over dihydro analogs in blood-brain barrier penetration, though receptor selectivity requires optimization .

Biological Activity

5-(2-Fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one (CAS Number: 866138-21-8) is a synthetic compound belonging to the benzodiazepine family. This article reviews its biological activity, including pharmacological effects, potential therapeutic applications, and relevant research findings.

The compound has a molecular formula of C16H13FN2O2 and a molecular weight of 284.29 g/mol. Key physical properties include:

PropertyValue
Boiling Point500.8 ± 50.0 °C (Predicted)
Density1.299 ± 0.06 g/cm³ (Predicted)
pKa14.45 ± 0.20 (Predicted)

Pharmacological Activity

Research indicates that benzodiazepines generally exhibit sedative , anxiolytic , and muscle relaxant properties. Specific studies on related compounds suggest that the introduction of a fluorobenzoyl group may enhance these effects.

Sedative and Anxiolytic Effects

Benzodiazepines are known for their ability to modulate GABA_A receptors in the central nervous system, leading to increased inhibitory neurotransmission. The sedative and anxiolytic effects of this compound are hypothesized to be similar to those observed in other benzodiazepines like diazepam and chlordiazepoxide .

Research Findings

Several studies have explored the pharmacological properties of benzodiazepine derivatives:

  • Synthesis and Evaluation : Research has synthesized various derivatives of tetrahydro-benzodiazepin-5-one to evaluate their psychotropic activity in animal models . These studies typically assess behavioral changes in response to administration.
  • In Vitro Studies : Some compounds have demonstrated pharmacological activity at higher concentrations in vitro, suggesting potential for therapeutic development .
  • Case Studies : While specific case studies on this compound are scarce, related compounds like lofendazam have been documented for their sedative effects in clinical settings .

Potential Therapeutic Applications

The biological activity of 5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one suggests several potential therapeutic applications:

  • Anxiety Disorders : Given its expected anxiolytic effects, this compound could be explored as a treatment for anxiety-related conditions.
  • Sleep Disorders : Its sedative properties may also render it useful in treating insomnia or other sleep disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves acylation of the benzodiazepine core with 2-fluorobenzoyl chloride under basic conditions. For example, highlights a multi-step approach starting from precursors like tetrahydrobenzodiazepinone, where the acylation step is critical. Reaction optimization includes controlling temperature (0–5°C for exothermic reactions), solvent selection (e.g., toluene or ether), and stoichiometric ratios of reagents like triethylamine (TEA) to enhance nucleophilicity . Yield improvements (60–85%) are achieved by slow addition of acylating agents and inert atmosphere conditions to prevent hydrolysis.

Q. How can spectroscopic and crystallographic methods confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., fluorobenzoyl group at C5) and distinguish diastereomers via coupling constants. For instance, the fluorine atom’s deshielding effect on adjacent protons is observable in 1^1H NMR .
  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic C2/c space group) confirms bond lengths (C=O: 1.21 Å), angles, and stereochemistry. reports unit cell parameters (a = 16.7656 Å, β = 105.803°) for related benzodiazepines, providing a template for structural validation .

Advanced Research Questions

Q. What are the challenges in achieving regioselective substitution on the benzodiazepine core, and what strategies mitigate these issues?

  • Methodological Answer : Competing reactivity at N1 vs. N5 positions complicates regioselectivity. demonstrates that steric hindrance from substituents (e.g., methyl groups at C4) directs acylation to N5. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice—e.g., bulky acyl chlorides favor N5 substitution. Kinetic studies (monitored via HPLC) show that low temperatures (−5°C) slow competing pathways, improving selectivity (>90%) .

Q. How does the fluorobenzoyl group influence pharmacokinetic properties compared to other benzodiazepine derivatives?

  • Methodological Answer : The 2-fluorobenzoyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation. In vitro assays (e.g., microsomal stability tests) show a half-life increase of 2.3-fold compared to non-fluorinated analogs. The fluorine atom’s electronegativity also modulates receptor binding; notes that fluorinated derivatives exhibit higher affinity for GABAA_A receptors (IC50_{50} = 12 nM vs. 45 nM for chlorinated analogs) due to dipole interactions with hydrophobic pockets .

Q. What computational models predict the binding affinity of this compound to neurological targets, and how are they validated experimentally?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with GABAA_A receptors. Key findings:

  • The fluorobenzoyl group forms a halogen bond with α1-subunit His102 (binding energy: −9.2 kcal/mol).
  • Free energy perturbation (FEP) calculations predict ΔGbind_{bind} = −5.8 kcal/mol, correlating with experimental SPR data (KD_D = 8.3 nM) .
    • Validation: Radioligand displacement assays (using 3^3H-diazepam) and patch-clamp electrophysiology confirm computational predictions .

Contradictions and Resolution

  • Synthesis Yield Discrepancies : reports yields up to 85%, while notes 60–70% for similar procedures. This divergence may arise from purification methods (e.g., column chromatography vs. recrystallization) or scale-dependent side reactions. Researchers should optimize workup protocols and characterize byproducts via LC-MS to address inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
Reactant of Route 2
Reactant of Route 2
5-(2-fluorobenzoyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.